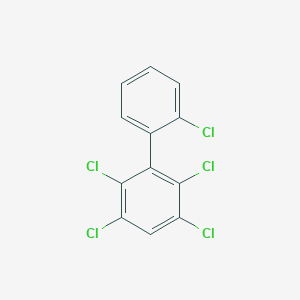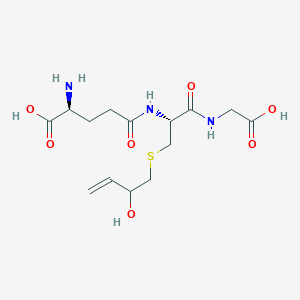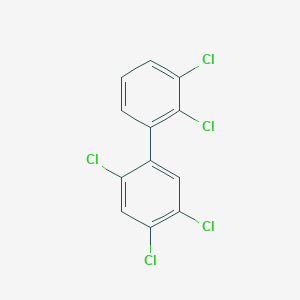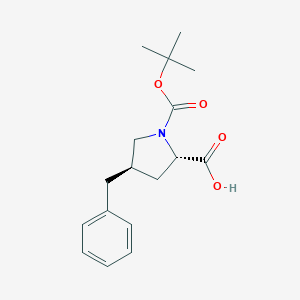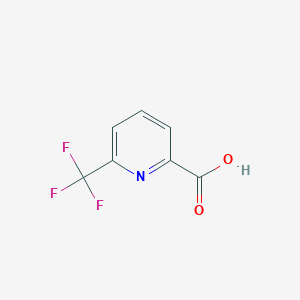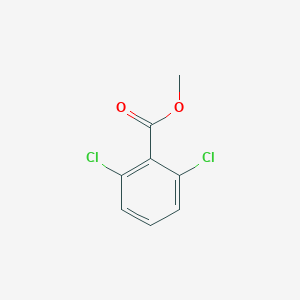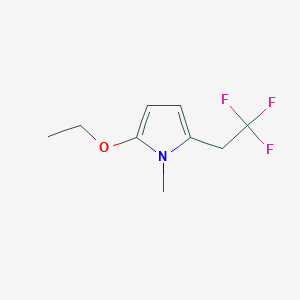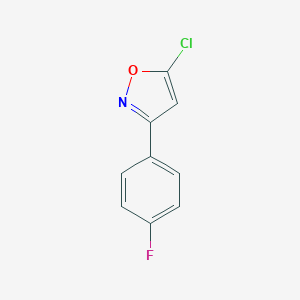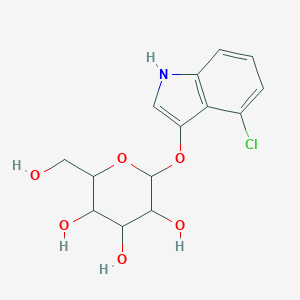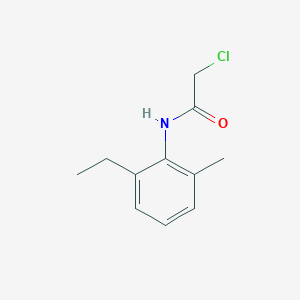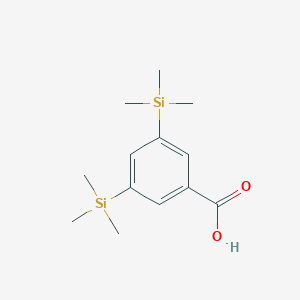
3,5-Bis(trimethylsilyl)benzoic acid
描述
3,5-Bis(trimethylsilyl)benzoic acid: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trimethylsilyl)benzoic acid typically involves the introduction of trimethylsilyl groups to a benzoic acid derivative. One common method is the reaction of 3,5-dibromobenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: 3,5-Bis(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The benzoic acid core can participate in redox reactions, although the silyl groups are generally inert under mild conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Reactions: Products with new functional groups replacing the trimethylsilyl groups.
Oxidation: Oxidized derivatives of the benzoic acid core.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
Chemistry: 3,5-Bis(trimethylsilyl)benzoic acid is used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols. It serves as a precursor for more complex molecules in synthetic chemistry.
Biology and Medicine: Research has shown that derivatives of this compound, such as TAC-101, have potential anti-cancer properties. TAC-101 has been studied for its ability to inhibit liver metastasis and induce apoptosis in cancer cells .
Industry: In the materials science industry, this compound is used in the development of organosilicate materials, which have applications in coatings and electronic devices .
作用机制
The mechanism of action of 3,5-Bis(trimethylsilyl)benzoic acid and its derivatives, such as TAC-101, involves binding to specific molecular targets. TAC-101, for example, binds to retinoic acid receptors, leading to the induction of apoptosis in cancer cells. This process involves the upregulation of Fas expression, which triggers cell death pathways .
相似化合物的比较
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but with trifluoromethyl groups instead of trimethylsilyl groups.
Dimethyl terephthalate: Another benzoic acid derivative used in polymer synthesis.
1,4-Bis(trimethylsilyl)benzene: Similar organosilicon compound with different substitution pattern.
Uniqueness: 3,5-Bis(trimethylsilyl)benzoic acid is unique due to its dual trimethylsilyl groups, which provide steric protection and influence its reactivity. This makes it particularly useful in synthetic applications where selective reactions are required.
属性
IUPAC Name |
3,5-bis(trimethylsilyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMGOOOEIGPKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
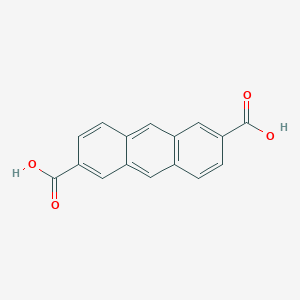
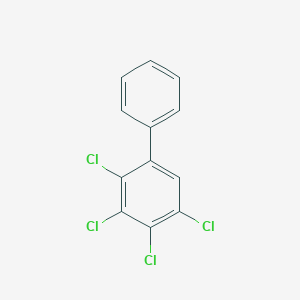

![4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid](/img/structure/B164878.png)
